Tetradecanoate

Description

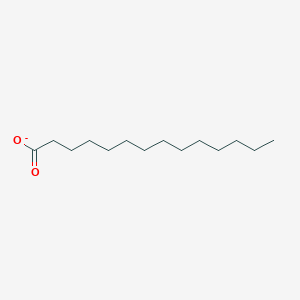

Structure

3D Structure

Properties

Molecular Formula |

C14H27O2- |

|---|---|

Molecular Weight |

227.36 g/mol |

IUPAC Name |

tetradecanoate |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/p-1 |

InChI Key |

TUNFSRHWOTWDNC-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-] |

Synonyms |

Acid, Myristic Acid, Tetradecanoic Myristate Myristic Acid Tetradecanoic Acid |

Origin of Product |

United States |

Foundational & Exploratory

What is the biochemical pathway of tetradecanoate synthesis

An In-depth Technical Guide to the Biochemical Pathway of Tetradecanoate Synthesis

Introduction

Tetradecanoic acid, more commonly known as myristic acid, is a 14-carbon saturated fatty acid (14:0) integral to various biological processes. It is found in many animal and vegetable fats, notably in nutmeg butter and palm kernel oil. Beyond its role as an energy storage molecule, this compound is a crucial substrate for N-myristoylation, a post-translational modification where the fatty acid is covalently attached to the N-terminal glycine (B1666218) of proteins. This modification is vital for membrane targeting and signal transduction of numerous proteins involved in cellular regulation and oncogenesis. This guide provides a comprehensive overview of the de novo synthesis pathway of this compound, tailored for researchers, scientists, and drug development professionals.

The Core Biochemical Pathway of this compound Synthesis

De novo fatty acid synthesis is an anabolic process that occurs in the cytosol of various tissues, including the liver and adipose tissue in mammals.[1][2] The pathway builds fatty acids by sequentially adding two-carbon units derived from acetyl-CoA. While the primary product of the mammalian Fatty Acid Synthase (FAS) complex is the 16-carbon palmitate, this compound is a key intermediate (myristoyl-ACP) and can be released as a final product.[3][4]

Substrate Provision: The Citrate (B86180) Shuttle

The primary building block, acetyl-CoA, is predominantly generated within the mitochondria from pyruvate (B1213749) oxidation and amino acid catabolism. However, the inner mitochondrial membrane is impermeable to acetyl-CoA.[5] To transport it to the cytosol for fatty acid synthesis, the citrate shuttle is employed.[4][6]

-

Citrate Formation: Inside the mitochondrion, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.

-

Citrate Transport: Citrate is transported across the inner mitochondrial membrane into the cytosol by the citrate transporter.

-

Cytosolic Acetyl-CoA Regeneration: In the cytosol, the enzyme ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, an ATP-dependent reaction.[4]

This shuttle effectively moves acetyl-CoA units to the site of fatty acid synthesis.

The Committed Step: Malonyl-CoA Formation

The first committed and rate-limiting step of fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA.[1] This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme that uses bicarbonate (HCO₃⁻) as the carbon source and requires ATP.[1][7]

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

ACC is a major site of regulation for the entire pathway, being allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs.[4]

The Elongation Cycle: Fatty Acid Synthase (FAS)

The subsequent reactions are carried out by a large, multifunctional enzyme complex called Fatty Acid Synthase (FAS) .[6][8] In mammals, FAS is a homodimer where each monomer contains seven distinct catalytic domains and an Acyl Carrier Protein (ACP) region. The growing fatty acid chain is covalently attached to the phosphopantetheine prosthetic group of the ACP domain, which shuttles the intermediate between the different catalytic sites.[1]

The synthesis of a saturated fatty acid chain involves a repeating four-step sequence:

-

Condensation (catalyzed by β-ketoacyl-ACP synthase, KS): The cycle begins with the condensation of an acetyl group (the primer) with a malonyl group attached to ACP. The acetyl group attacks the malonyl-ACP, with the release of CO₂ from the malonyl group's carboxyl. This forms a four-carbon β-ketoacyl-ACP.[1]

-

Reduction (catalyzed by β-ketoacyl-ACP reductase, KR): The β-keto group is reduced to a hydroxyl group using NADPH as the reducing agent.[6]

-

Dehydration (catalyzed by β-hydroxyacyl-ACP dehydratase, DH): A molecule of water is removed from the β-hydroxyacyl-ACP intermediate to create a double bond, forming a trans-Δ²-enoyl-ACP.[6]

-

Reduction (catalyzed by enoyl-ACP reductase, ER): The double bond is reduced using a second molecule of NADPH, yielding a saturated acyl-ACP that is two carbons longer than the starting acyl group.[6]

This four-carbon butyryl-ACP is then transferred back to the KS domain, and the cycle repeats. A new malonyl-ACP enters, and the butyryl group condenses with it to form a six-carbon intermediate. This process is repeated for a total of six cycles after the initial priming step to produce the 14-carbon myristoyl-ACP.

Chain Termination and this compound Release

The length of the final fatty acid product is determined by the specificity of the seventh FAS enzyme domain, the Thioesterase (TE) .[9][10] This domain catalyzes the hydrolysis of the bond linking the fatty acid chain to the ACP. In most mammalian tissues, the TE domain has a strong preference for the 16-carbon palmitoyl-ACP, leading to the release of palmitate. However, the TE can also act on shorter chain intermediates. Specific thioesterases that preferentially cleave medium-chain fatty acids (including C14) exist, particularly in tissues like the mammary gland.[11] Furthermore, even the standard mammalian FAS complex can release a spectrum of products, including myristate (14:0) and stearate (B1226849) (18:0), albeit at lower rates than palmitate.[3]

Stoichiometry of this compound Synthesis

The synthesis of one molecule of this compound (C14) begins with one molecule of acetyl-CoA as the primer and requires six molecules of malonyl-CoA for the subsequent elongation cycles. Since each malonyl-CoA is synthesized from acetyl-CoA, a total of seven acetyl-CoA molecules are needed.

-

Malonyl-CoA Formation: 6 Acetyl-CoA + 6 CO₂ + 6 ATP → 6 Malonyl-CoA + 6 ADP + 6 Pi + 6 H⁺

-

FAS Elongation Cycles: 1 Acetyl-CoA + 6 Malonyl-CoA + 12 NADPH + 12 H⁺ → 1 Tetradecanoyl-CoA + 6 CO₂ + 12 NADP⁺ + 5 H₂O + 7 CoASH

The overall net reaction for the synthesis of this compound from acetyl-CoA in the cytosol is:

7 Acetyl-CoA + 6 ATP + 12 NADPH + 12 H⁺ → this compound + 7 CoASH + 6 ADP + 6 Pi + 12 NADP⁺ + 5 H₂O

Quantitative Data

Table 1: Physicochemical Properties of Tetradecanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₂ | |

| Molecular Weight | 228.37 g/mol | |

| Melting Point | 52-54 °C | [12] |

| Boiling Point | 250 °C (at 100 mmHg) | [12] |

| Appearance | White crystalline solid | |

| Solubility | Insoluble in water; soluble in ethanol, ether |

Table 2: Representative Kinetic Parameters of Key Enzymes in Fatty Acid Synthesis

Note: Kinetic values can vary significantly based on species, isoform, and experimental conditions (pH, temperature, substrate concentrations). The data below are representative values compiled from various studies.

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Source Organism | Reference |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 20 - 150 | ~0.5 - 5 | Various (E. coli, Rat) | [13][14] |

| Acetyl-CoA Carboxylase (ACC) | ATP | 20 - 100 | - | Various | [14] |

| Acetyl-CoA Carboxylase (ACC) | HCO₃⁻ | 1000 - 10000 | - | Various | [15] |

| Fatty Acid Synthase (FAS) | Acetyl-CoA | 3 - 10 | ~1.5 | Murine | [16] |

| Fatty Acid Synthase (FAS) | Malonyl-CoA | 5 - 20 | - | Murine | [16] |

| Fatty Acid Synthase (FAS) | NADPH | 5 - 15 | - | Murine | [16] |

Key Experimental Protocols

Protocol: Assay of Fatty Acid Synthase (FAS) Activity via NADPH Consumption

This is the most common method for measuring overall FAS activity by spectrophotometrically monitoring the decrease in NADPH absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[17][18]

Materials:

-

Purified FAS enzyme or tissue/cell lysate

-

Assay Buffer: 100 mM Potassium Phosphate (pH 6.5-7.0), 1 mM EDTA, 1 mM DTT

-

Acetyl-CoA stock solution (10 mM)

-

Malonyl-CoA stock solution (10 mM)

-

NADPH stock solution (10 mM)

-

UV-Vis Spectrophotometer with temperature control (37 °C) and 340 nm wavelength capability

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a reaction master mix in the assay buffer containing final concentrations of 200 µM NADPH and 50 µM Acetyl-CoA.

-

Add 980 µL of the master mix to a cuvette and equilibrate to 37 °C in the spectrophotometer.

-

Add 10 µL of the enzyme sample (e.g., purified FASN or protein extract) to the cuvette, mix by gentle inversion, and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate of NADPH oxidation independent of malonyl-CoA.[18]

-

Initiate the FAS-specific reaction by adding 10 µL of Malonyl-CoA stock solution (final concentration ~80-100 µM).[19]

-

Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

-

Calculation: Determine the rate of absorbance change (ΔA₃₄₀/min) from the linear portion of the curve after adding malonyl-CoA. Subtract the baseline rate from this value.

-

Calculate FAS activity using the Beer-Lambert law: Activity (nmol NADPH/min/mg protein) = (ΔA₃₄₀/min) / (6.22 * mg protein in cuvette) * 1000

Protocol: Isolation of Myristic Acid from Nutmeg

This protocol involves the extraction of the triglyceride trimyristin (B1681580) from nutmeg, followed by saponification (base-catalyzed hydrolysis) to yield myristic acid.[12][20][21]

Materials:

-

Ground nutmeg

-

tert-Butyl methyl ether (or chloroform/diethyl ether)

-

6 M NaOH solution

-

95% Ethanol

-

Concentrated HCl

-

Reflux apparatus, vacuum filtration setup (Hirsch or Büchner funnel), beakers, ice bath

Procedure:

-

Extraction: Reflux ~1.0 g of ground nutmeg with 3-5 mL of tert-butyl methyl ether for 10-15 minutes to extract the fats.[20]

-

Filter the hot mixture to remove the solid nutmeg powder. Wash the solid with a small amount of fresh hot solvent.

-

Evaporate the solvent from the filtrate to obtain crude trimyristin as a solid/oily residue.

-

Purification (Optional): Recrystallize the crude trimyristin from hot acetone (B3395972) to obtain pure white crystals.

-

Hydrolysis (Saponification): Weigh approximately 60 mg of the trimyristin and place it in a round-bottom flask. Add 2 mL of 6 M NaOH and 2 mL of 95% ethanol.[12]

-

Reflux the mixture gently for 45-60 minutes. The solution should become clear, indicating complete saponification.[20]

-

Cool the reaction mixture and pour it into a beaker containing ~10 mL of water.

-

Acidification: In a fume hood, carefully add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper) and a white precipitate (myristic acid) forms.[20]

-

Cool the beaker in an ice bath for 10-15 minutes to maximize precipitation.

-

Isolation: Collect the solid myristic acid by vacuum filtration. Wash the crystals with several small portions of cold water.

-

Allow the product to air dry completely and determine its mass and melting point (literature: 54-55 °C).[21]

Protocol: Analysis of Fatty Acids by Gas Chromatography (GC)

GC is the standard method for separating and quantifying fatty acids. They are first converted to more volatile Fatty Acid Methyl Esters (FAMEs).[22][23]

Materials:

-

Fatty acid sample (e.g., isolated myristic acid or total lipid extract)

-

Internal standard (e.g., C17:0 or C19:0 fatty acid)

-

Derivatization agent: 6% H₂SO₄ in methanol (B129727) (or BF₃ in methanol)[22]

-

Organic solvent: Hexane or petroleum ether

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., a polar phase like Nukol™ or Carbowax).[24][25]

Procedure:

-

Sample Preparation: To a known mass of the fatty acid sample in a screw-cap glass tube, add a known amount of internal standard.

-

Derivatization (Transesterification): Add 1-2 mL of 6% H₂SO₄ in methanol. Seal the tube tightly.[22]

-

Heat the mixture in a water bath or oven at 100 °C for 1-2 hours.[22]

-

Extraction: Cool the sample to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds.

-

Centrifuge briefly to separate the layers. The FAMEs will be in the upper organic (hexane) layer.

-

Carefully transfer the upper layer to a clean GC vial.

-

GC Analysis: Inject 1 µL of the sample into the GC-FID. The instrument separates the FAMEs based on their chain length and degree of unsaturation.

-

Quantification: Identify the peak corresponding to myristic acid methyl ester based on its retention time compared to a known standard. Quantify its amount by comparing its peak area to the peak area of the internal standard.

Conclusion

The synthesis of this compound is a fundamental metabolic process integrated within the larger framework of de novo lipogenesis. Governed by the coordinated actions of the citrate shuttle, acetyl-CoA carboxylase, and the fatty acid synthase complex, this pathway is tightly regulated to meet cellular demands. For researchers in drug development, the enzymes of this pathway, particularly ACC and FAS, represent critical therapeutic targets.[26] Their upregulation in various cancers and metabolic diseases makes them attractive for inhibitor design. A thorough understanding of the biochemical steps, enzyme kinetics, and analytical methodologies outlined in this guide is essential for advancing research in these fields.

References

- 1. byjus.com [byjus.com]

- 2. De Novo Synthesis of fatty acids | Biosynthesis Of Fatty Acids | | PDF [slideshare.net]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. csun.edu [csun.edu]

- 5. De novo synthesis of fatty acids (Palmitic acid) | Pharmaguideline [pharmaguideline.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]

- 9. Structural Insight into Acyl-ACP Thioesterase toward Substrate Specificity Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure and Substrate Specificity of Human Thioesterase 2: INSIGHTS INTO THE MOLECULAR BASIS FOR THE MODULATION OF FATTY ACID SYNTHASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Procedure Cont.: The Isolation of Trimyristin from Nutmeg | Writing in Biology [bcrc.bio.umass.edu]

- 13. Overexpression and Kinetic Characterization of the Carboxyltransferase Component of Acetyl-CoA Carboxylase* | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sunlongbiotech.com [sunlongbiotech.com]

- 18. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. people.chem.umass.edu [people.chem.umass.edu]

- 21. jcmarot.com [jcmarot.com]

- 22. static.igem.org [static.igem.org]

- 23. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 24. aquaculture.ugent.be [aquaculture.ugent.be]

- 25. GC Analyses of Free Fatty Acids [sigmaaldrich.com]

- 26. De novo fatty-acid synthesis and related pathways as molecular targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tetradecanoate in Cellular Membrane Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanoate, a 14-carbon saturated fatty acid commonly known as myristate, plays a fundamental, multifaceted role in the structure and function of cellular membranes. Its influence extends beyond being a simple lipid component, primarily through its covalent attachment to proteins in a process termed N-myristoylation. This modification acts as a crucial lipid anchor, governing protein localization, mediating signal transduction, and influencing a host of cellular processes. Dysregulation of myristoylation is increasingly implicated in a range of pathologies, including cancer, infectious diseases, and neurodegenerative disorders, making the enzymes that catalyze this modification, N-myristoyltransferases (NMTs), attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the role of this compound in cellular membranes, with a focus on protein myristoylation, its impact on membrane-associated signaling pathways, and the experimental methodologies used to study these phenomena.

Introduction: The Significance of this compound in Cellular Biology

Tetradecanoic acid is a saturated fatty acid that can be found in various biological systems.[1] While it can be incorporated into the phospholipid bilayer, its most significant role in cellular membrane structure is mediated through the post-translational modification of proteins.[1][2] This process, known as N-myristoylation, involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein.[2][3][4] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is generally considered irreversible.[5][6]

The addition of the 14-carbon myristoyl group increases the hydrophobicity of the protein, facilitating its interaction with cellular membranes.[2][7] This membrane targeting is essential for the function of a wide array of proteins involved in critical cellular processes, including signal transduction, cell proliferation, and apoptosis.[2][3] Myristoylation allows for weak and reversible protein-lipid and protein-protein interactions, which are fundamental to the dynamic nature of cellular signaling.[3]

The Dual Role of this compound in Membrane Architecture

Direct Incorporation into the Lipid Bilayer

As a saturated fatty acid, this compound can be directly incorporated into the phospholipid bilayer, influencing its biophysical properties. Saturated fatty acids, lacking double bonds, tend to pack more tightly than their unsaturated counterparts, which can lead to a decrease in membrane fluidity and an increase in membrane stiffness.[8][9][10] However, the effects of free myristic acid on membrane dynamics are concentration-dependent and can be complex. Studies have shown that the addition of myristic acid to DMPC membranes has minimal effect on dynamics above the transition temperature, as the straight-chain fatty acid aligns with the lipid chains without significantly altering the free volume.

Protein N-Myristoylation: A Powerful Membrane Anchor

The primary mechanism by which this compound influences membrane structure is through N-myristoylation. The myristoyl group provides a sufficiently strong hydrophobic anchor to promote the association of proteins with the inner leaflet of the plasma membrane and other cellular membranes.[1] However, the myristoyl anchor alone is often not sufficient for stable membrane binding of large proteins.[11][12] Consequently, many myristoylated proteins employ a "two-signal" mechanism for robust membrane targeting. This second signal can be a stretch of basic amino acids that interact electrostatically with acidic phospholipids (B1166683) in the membrane, or a second lipid modification such as palmitoylation (the attachment of a 16-carbon fatty acid).[3][11]

Quantitative Impact of Myristoylation on Protein and Membrane Properties

The following tables summarize quantitative data on the effects of myristoylation on protein-membrane interactions and membrane biophysics.

| Protein/Peptide | Modification | Membrane Composition | Technique | Parameter | Value | Reference(s) |

| N-terminal p60src peptide (15 aa) | Myristoylated | Red cell membrane vesicles | Radioligand Binding | Dissociation Constant (Kd) | 2.7 nM | [13] |

| N-terminal p60src peptide (15 aa) | Non-myristoylated | Red cell membrane vesicles | Radioligand Binding | Competition | No competition observed | [13] |

| myr-Src peptide | Myristoylated | DMPC/PS (30 mol%) | 2H Solid-State NMR | Gibbs Free Energy of Partitioning | ~-33.5 kJ/mol | |

| HIV-1 Gag | Myristoylated | Model Raft Membranes | Fluorescence Methods | Binding Affinity | >2-fold increase vs. non-myristoylated | [3] |

| c-Src | Myristoylated vs. Non-myristoylated (G2A) | In vitro kinase assay | Autoradiography | Kinase Activity | Reduced in non-myristoylated form | [14][15] |

| c-Src | Myristoylated vs. Non-myristoylated (G2A) | Cellular expression | Western Blot | Protein Stability | 4- to 6-fold higher levels of non-myristoylated form (enhanced stability) | [15][16] |

| Membrane System | Added Component | Technique | Parameter | Observation | Reference(s) |

| DMPC-d54 | myr-Src peptide | 2H Solid-State NMR | Lipid Order Parameter | No significant influence on the lipid matrix | |

| DMPC | myr-d27-Src peptide | 2H Solid-State NMR | Myristoyl Chain Order Parameter | Significantly increased compared to DMPC chains | |

| DMPC | Myristic Acid | Molecular Dynamics | Picosecond Dynamics | Slight reduction in gel state, no difference above Tm | |

| Cell Membranes | Myriocin (Myr) | Fluorescence Spectroscopy (LAURDAN) | Generalized Polarization (GP) | Increased GP value (decreased fluidity/increased stiffness) | [8][9][10] |

| Cell Membranes | Myriocin (Myr) | Fluorescence Spectroscopy (LAURDAN) | Rotational Mobility (τrot) | Lowered rotation of LAURDAN (more ordered membrane) | [8][9][10] |

Myristoylation-Dependent Signaling Pathways

Myristoylation is integral to numerous signaling pathways by ensuring the proper localization and function of key regulatory proteins.

Src Family Kinases (SFKs)

c-Src, a proto-oncogenic non-receptor tyrosine kinase, requires myristoylation for its localization to the plasma membrane, which is a prerequisite for its transforming activity.[5][7] Myristoylation not only anchors c-Src to the membrane but also positively regulates its kinase activity.[14][15] The myristoyl group, in concert with a polybasic region, facilitates membrane association.[17]

The Myristoyl-Electrostatic Switch: MARCKS Protein

The Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein is a prime example of the "myristoyl-electrostatic switch".[11] In its unphosphorylated state, a highly basic effector domain interacts with acidic phospholipids, promoting the insertion of the N-terminal myristoyl group into the membrane.[11][15] Phosphorylation of the effector domain by Protein Kinase C (PKC) neutralizes its positive charge, weakening the electrostatic interaction and causing the protein to translocate to the cytosol.[11][15] This reversible membrane association allows MARCKS to regulate actin dynamics and sequester signaling molecules like PIP2 at the membrane.[15][18]

Heterotrimeric G Proteins

Several G alpha subunits of heterotrimeric G proteins are myristoylated, which is crucial for their membrane association and interaction with G protein-coupled receptors (GPCRs) and the G beta-gamma complex.[19] The myristoylation of Gαi subunits, for instance, functions as a myristoyl switch.[16] In the inactive, GDP-bound state, the myristoyl group helps anchor the heterotrimer to the membrane. Upon activation (GTP binding), a conformational change can lead to sequestration of the myristoyl group, facilitating the dissociation of the G alpha subunit from the membrane and its interaction with downstream effectors.[16]

Viral Proteins: HIV-1 Gag

Myristoylation is essential for the replication of many viruses, including HIV-1. The HIV-1 Gag polyprotein is myristoylated at its N-terminus, which is required for its targeting to the plasma membrane, multimerization, and the subsequent assembly and budding of new virions.[8][9] The myristoyl group, in conjunction with a patch of basic residues in the matrix (MA) domain of Gag, mediates binding to the plasma membrane, particularly to lipid raft microdomains rich in PI(4,5)P2.[13][20] Binding to PI(4,5)P2 is thought to trigger a myristoyl switch, exposing the lipid anchor for membrane insertion.[13][20]

ARF GTPases

ADP-ribosylation factors (ARFs) are small GTPases that regulate vesicle trafficking and actin cytoskeleton organization.[21] ARF proteins are myristoylated, and this modification is crucial for their function.[21] In the GDP-bound (inactive) state, the myristoylated N-terminus is sequestered in a hydrophobic pocket.[12][22] Upon activation by a Guanine nucleotide Exchange Factor (GEF), the exchange of GDP for GTP induces a conformational change that exposes the myristoyl group, leading to the protein's recruitment to the membrane.[10][23]

Experimental Protocols for Studying Myristoylation

A variety of techniques are employed to identify, quantify, and characterize myristoylated proteins and their functions.

Identification of Myristoylated Proteins by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying myristoylated proteins and their modification sites.[7] A common workflow involves separating proteins by SDS-PAGE, followed by in-gel digestion and LC-MS/MS analysis.

Protocol: In-Gel Digestion for Mass Spectrometry

-

Band Excision: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel using a clean scalpel. Cut the band into small (~1x1 mm) pieces.[24]

-

Destaining/Dehydration: Wash the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 100 mM ammonium (B1175870) bicarbonate to remove the stain. Dehydrate the gel pieces with 100% ACN until they turn opaque white and shrink.

-

Reduction: Rehydrate the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate and incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[24]

-

Alkylation: Remove the DTT solution and add 55 mM iodoacetamide (B48618) (IAA) in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 20-45 minutes to alkylate the reduced cysteines.[24]

-

Digestion: Wash and dehydrate the gel pieces again. Rehydrate the dried gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 25-50 mM ammonium bicarbonate. Once the gel pieces have absorbed the trypsin solution, add enough buffer to cover them and incubate overnight at 37°C.[23][25]

-

Peptide Extraction: Halt the digestion by adding formic acid or TFA. Extract the peptides from the gel pieces using one or more changes of an extraction buffer (e.g., 50-60% ACN with 1-5% formic acid/TFA) with sonication or vortexing.[23]

-

Sample Cleanup: Pool the extracts and concentrate them using a centrifugal evaporator. The sample can then be desalted using a C18 ZipTip or similar device before LC-MS/MS analysis.[25]

Metabolic Labeling and Click Chemistry

This powerful approach allows for the visualization and enrichment of myristoylated proteins in living cells. Cells are incubated with a myristic acid analog containing a bioorthogonal handle, such as an azide (B81097) or alkyne.[13][26] This analog is incorporated into proteins by NMTs. After cell lysis, the handle can be "clicked" to a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][26]

Protocol: Metabolic Labeling and Fluorescent Detection

-

Metabolic Labeling: Culture cells in the presence of an azide-modified myristic acid analog (e.g., 12-azidododecanoic acid) for a designated period (e.g., 6-24 hours) to allow for metabolic incorporation.[21][27]

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors. A buffer with SDS (e.g., 1%) is often used to ensure denaturation and solubilization of proteins.[21]

-

Click Reaction: To a sample of the protein lysate (e.g., 50 µg), add the click reaction components sequentially: a fluorescent alkyne-probe (e.g., TAMRA-alkyne), a copper(I) source (e.g., CuSO₄), a reducing agent to maintain copper in the +1 state (e.g., sodium ascorbate (B8700270) or TCEP), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and protect proteins.[13][21]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours in the dark.

-

Protein Precipitation: Precipitate the labeled proteins to remove unreacted reagents. A common method is methanol-chloroform precipitation or acetone (B3395972) precipitation.[21]

-

Analysis: Resuspend the protein pellet in SDS-PAGE sample buffer, separate the proteins by gel electrophoresis, and visualize the labeled proteins using an in-gel fluorescence scanner.[21]

In Vitro N-Myristoyltransferase (NMT) Assay

In vitro assays are essential for screening NMT inhibitors and studying enzyme kinetics. These assays typically measure the transfer of myristate (or an analog) from myristoyl-CoA to a synthetic peptide substrate.[2][11]

Protocol: Fluorescence-Based NMT Assay

This protocol is based on the detection of the co-product, Coenzyme A (CoA-SH), using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM).

-

Reagent Preparation: Prepare assay buffer, recombinant NMT enzyme, myristoyl-CoA, a peptide substrate (e.g., derived from the N-terminus of c-Src), and the CPM fluorescent dye.[2]

-

Reaction Setup: In a microplate well, combine the assay buffer, NMT enzyme, myristoyl-CoA, and CPM dye. If testing inhibitors, they would be added at this stage.[2]

-

Initiation and Measurement: Initiate the reaction by adding the peptide substrate. Immediately measure the increase in fluorescence over time in a fluorescence plate reader (e.g., excitation ~380 nm, emission ~470 nm). The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.[2]

Subcellular Fractionation

To determine if a protein is membrane-associated, subcellular fractionation is performed to separate cellular components. Differential centrifugation is a common method.[3][5]

Protocol: Basic Subcellular Fractionation by Differential Centrifugation

-

Cell Homogenization: Harvest cells and resuspend them in an ice-cold hypotonic buffer. Allow cells to swell, then lyse them using a Dounce homogenizer or by passing them through a narrow-gauge needle.[28]

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.[28]

-

Mitochondrial/Heavy Membrane Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-20,000 x g) for 20 minutes at 4°C. The pellet contains mitochondria and other heavy membranes.[19]

-

Microsomal (Light Membrane) and Cytosolic Fractions: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the light membranes/microsomes (including fragments of the plasma membrane and ER), and the supernatant is the soluble cytosolic fraction.

-

Analysis: Analyze each fraction by Western blotting using antibodies against the protein of interest and against marker proteins for each subcellular compartment to assess purity and localization.

Biophysical Techniques

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding kinetics and affinity of a myristoylated protein to a lipid bilayer immobilized on a sensor chip. This provides quantitative data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[10][12][14][17][20]

-

Fluorescence Recovery After Photobleaching (FRAP): FRAP can measure the lateral diffusion of fluorescently labeled lipids or membrane-associated proteins. By photobleaching a small area of the membrane and monitoring the recovery of fluorescence as unbleached molecules diffuse into the area, one can determine the diffusion coefficient and the mobile fraction of the labeled species, providing insights into membrane fluidity.[7][8][9][15][16]

This compound and Myristoylation in Disease and Drug Development

The critical role of N-myristoylation in cellular signaling makes it a compelling area for therapeutic intervention.

-

Cancer: Many oncoproteins, including Src family kinases, are myristoylated.[5] Increased NMT expression and activity are observed in several cancers. Inhibition of NMT can block the function of these oncoproteins, suppressing tumor growth and progression.[5]

-

Infectious Diseases: NMT is essential for the viability of various pathogens, including fungi (e.g., Candida albicans), parasites (e.g., Trypanosoma brucei, Leishmania, Plasmodium falciparum), and viruses (e.g., HIV-1).[3] As the NMTs of these pathogens often have different substrate specificities than human NMTs, they represent promising targets for the development of selective antimicrobial drugs.[3]

Conclusion

This compound, primarily through its covalent attachment to proteins via N-myristoylation, is a critical modulator of cellular membrane structure and function. This lipid modification is not merely a passive anchor but a dynamic regulator of protein localization, stability, and activity. The "myristoyl switch" mechanisms provide an elegant means of controlling the reversible association of proteins with membranes, which is fundamental to the spatiotemporal regulation of signaling pathways. The deep involvement of myristoylation in cancer and infectious diseases has established N-myristoyltransferases as high-value targets for drug development. The experimental techniques outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of myristoylation and its role in health and disease, paving the way for novel therapeutic strategies.

References

- 1. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcellular Fractionation [labome.com]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. assaygenie.com [assaygenie.com]

- 6. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 9. youtube.com [youtube.com]

- 10. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. researchgate.net [researchgate.net]

- 14. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 15. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 16. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 17. molbiolcell.org [molbiolcell.org]

- 18. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 19. Protocol of Preparation of the Subcellular Organelle Protein Samples - Creative BioMart [creativebiomart.net]

- 20. Bot Verification [molecular-interactions.si]

- 21. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 23. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]

- 24. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 25. nccs.res.in [nccs.res.in]

- 26. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Tetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanoic acid, commonly known as myristic acid, is a saturated fatty acid with the chemical formula C₁₄H₂₈O₂. It is a ubiquitous component of many animal and vegetable fats and plays a significant role in various biological processes, most notably as a lipid anchor in the post-translational modification of proteins known as N-myristoylation.[1] This guide provides a comprehensive overview of the core physical and chemical properties of tetradecanoic acid, detailed experimental protocols for their determination, and an exploration of its role in cellular signaling. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physical Properties

Tetradecanoic acid is a white, crystalline solid with a faint, oily odor.[1] Its physical characteristics are crucial for its behavior in both chemical and biological systems. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Tetradecanoic Acid

| Property | Value | References |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2][3] |

| Molecular Weight | 228.37 g/mol | [2] |

| Appearance | White to yellowish-white crystalline solid | [1] |

| Odor | Faint, waxy, oily | [1] |

| Melting Point | 52-57 °C (126-135 °F) | [1][2] |

| Boiling Point | 326 °C (619 °F) at 760 mmHg | [2][3] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Density | 0.8622 g/cm³ at 54 °C | [3] |

| Vapor Pressure | <0.01 hPa at 20 °C | [1][2] |

| Water Solubility | Insoluble (20 mg/L at 20 °C) | [2][3] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, chloroform, acetone, and benzene. | [1][3] |

| log P (Octanol-Water Partition Coefficient) | 6.1 | [3] |

Chemical Properties

Tetradecanoic acid is a stable, saturated carboxylic acid.[2] Its chemical reactivity is primarily associated with the carboxyl functional group.

Table 2: Chemical Properties and Reactivity of Tetradecanoic Acid

| Property | Description | References |

| Acidity (pKa) | The pKa value of tetradecanoic acid is influenced by its environment. In aqueous solutions, long-chain fatty acids have pKa values that decrease with increasing unsaturation. | [4] |

| Reactivity | As a carboxylic acid, it reacts with bases to form salts and water. It can undergo esterification with alcohols. It is incompatible with strong oxidizing agents and bases. | [1] |

| Stability | Stable under normal conditions. | [2] |

| Decomposition | Hazardous decomposition products include carbon monoxide and carbon dioxide upon combustion. | [2] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and chemical properties of tetradecanoic acid.

Determination of Melting Point (Capillary Tube Method)

This method is suitable for determining the melting point of solid fats and fatty acids.[5]

Principle: A small, uniform sample of the substance is heated in a capillary tube at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp®)[7]

-

Capillary tubes (thin-walled, one end sealed)[5]

-

Thermometer (calibrated)[5]

-

Mortar and pestle

Procedure:

-

Sample Preparation: The tetradecanoic acid sample should be dry and finely powdered using a mortar and pestle.[5]

-

Capillary Tube Filling: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-4 mm in height.[7]

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[7]

-

Heating: The apparatus is heated at a steady rate of 1-2 °C per minute.[5]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[7]

Determination of Boiling Point (Gas Chromatography of Fatty Acid Methyl Esters)

The boiling point of fatty acids is often determined indirectly by analyzing their more volatile methyl esters using gas chromatography (GC).[2][8]

Principle: The fatty acid is first converted to its methyl ester (FAME). The FAME is then injected into a gas chromatograph, where it is vaporized and separated based on its boiling point. The retention time is correlated with the boiling point.[9]

Apparatus:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column suitable for FAME analysis (e.g., polar stationary phase)

-

Syringe for sample injection

-

Vials for sample and standards

Procedure:

-

Esterification: The tetradecanoic acid sample is converted to its methyl ester using a suitable esterification reagent (e.g., methanolic HCl or boron trifluoride in methanol).[10]

-

GC Conditions: The gas chromatograph is set up with appropriate parameters for FAME analysis, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.[11]

-

Injection: A small volume of the FAME sample is injected into the gas chromatograph.

-

Analysis: The sample components are separated in the column and detected by the FID. The retention time of the tetradecanoic acid methyl ester peak is recorded.

-

Boiling Point Correlation: The boiling point is determined by comparing the retention time of the sample peak to the retention times of a series of n-alkane standards with known boiling points, which are run under the same chromatographic conditions.[9]

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the water solubility of chemical substances.[12]

Principle: An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined, representing its water solubility.[12]

Apparatus:

-

Shaking incubator or water bath with a shaker[12]

-

Glass flasks with stoppers[12]

-

Centrifuge[12]

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

-

Preparation: An excess amount of tetradecanoic acid is added to a flask containing a known volume of distilled water.[12]

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The mixture is allowed to stand to allow for phase separation. The aqueous phase is then carefully separated from the undissolved solid, often by centrifugation.[12]

-

Concentration Analysis: The concentration of tetradecanoic acid in the clear aqueous phase is determined using a suitable analytical method.[12]

-

Solubility Determination: The determined concentration represents the water solubility of tetradecanoic acid at the specified temperature.[12]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of weak acids and bases.[13][14][15][16]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized.[13]

Apparatus:

-

pH meter with a combination electrode[13]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A known concentration of tetradecanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol to ensure solubility).[13]

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[13]

-

Titration: A standard solution of a strong base (e.g., NaOH) is added incrementally from a burette. The pH of the solution is recorded after each addition.[13]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[13]

Role in Cellular Signaling: N-Myristoylation

Tetradecanoic acid plays a crucial role in a vital cellular process known as N-myristoylation. This process involves the covalent attachment of a myristoyl group (derived from myristic acid) to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[17] This lipid modification is critical for protein-protein interactions, subcellular targeting, and signal transduction.[17]

The enzyme responsible for this modification is N-myristoyltransferase (NMT).[9] The process can occur either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage of a protein to expose an internal glycine residue.[8]

Caption: N-myristoylation signaling pathway.

The myristoyl group, being hydrophobic, acts as a lipid anchor, facilitating the association of the modified protein with cellular membranes, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[17] This localization is often a prerequisite for the protein's function in signal transduction cascades. For instance, many signaling proteins, including G proteins and tyrosine kinases, require N-myristoylation for their proper localization and activity. The reversible association of myristoylated proteins with membranes, often regulated by conformational changes or other post-translational modifications, provides a mechanism for dynamic control of cellular signaling events.

Conclusion

Tetradecanoic acid is a fundamentally important saturated fatty acid with well-defined physical and chemical properties. Its significance extends beyond its structural role in lipids to its critical function in the N-myristoylation of proteins, a key process in regulating a multitude of cellular signaling pathways. A thorough understanding of its properties and the methodologies for their determination is essential for researchers in chemistry, biology, and medicine, particularly for those engaged in the development of novel therapeutic agents that may target pathways involving myristoylated proteins. This guide provides a foundational resource to aid in these research and development endeavors.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. scribd.com [scribd.com]

- 7. more.juniata.edu [more.juniata.edu]

- 8. infinitalab.com [infinitalab.com]

- 9. kaycantest.com [kaycantest.com]

- 10. internationaloliveoil.org [internationaloliveoil.org]

- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurjchem.com [eurjchem.com]

- 17. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

A Technical Guide to Tetradecanoate (Myristic Acid) in Animal and Vegetable Fats for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of tetradecanoate, also known as myristic acid, a 14-carbon saturated fatty acid prevalent in numerous animal and vegetable fats.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and insights into the biological signaling pathways involving this fatty acid.

Quantitative Analysis of this compound in Fats and Oils

This compound is found as a glycerol (B35011) ester in a wide array of natural fats and oils.[4] Its concentration varies significantly across different sources. The following tables summarize the quantitative data on this compound content in various animal and vegetable fats for comparative analysis.

Table 1: this compound (Myristic Acid) Content in Animal Fats

| Animal Fat Source | Typical this compound Content (%) | Reference(s) |

| Butterfat / Milk Fat | 8 - 14% | [1][2][5] |

| Bovine Milk | 8 - 14% | [2] |

| Breast Milk | 8.6% | [2] |

| Beef Tallow | ~2.2% | [6] |

| Lard | ~1.6% | [6] |

| Sperm Whale Oil | up to 15% | [5] |

| Eel Fat | ~1.4 g/100g | [4] |

| Herring Fat | ~1 g/100g | [4] |

Table 2: this compound (Myristic Acid) Content in Vegetable Fats and Oils

| Vegetable Fat/Oil Source | Typical this compound Content (%) | Reference(s) |

| Nutmeg Butter | ~75% (as trimyristin) | [2][4][7][8] |

| Coconut Oil | 17 - 20.4% | [4][9] |

| Palm Kernel Oil | ~20% | [5] |

| Babassu Oil | 15.2% | [10] |

| Palm Oil | ~1.1% | [6] |

| Rice Bran Oil | ~0.28% | [6] |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological samples is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for the analysis of fatty acids.[11][12] Below are detailed methodologies for the extraction, derivatization, and analysis of this compound.

Lipid Extraction

A common and effective method for total lipid extraction from biological samples is the Bligh and Dyer method, which uses a chloroform/methanol (B129727)/water solvent system.[13]

Protocol for Lipid Extraction from Tissues (e.g., liver, adipose tissue):

-

Homogenize approximately 1 mg of tissue on ice in 500 µl of methanol for 2 minutes.[12]

-

Sonicate the homogenate for 30 seconds on ice.[12]

-

Spike the sample with deuterated internal standards (e.g., Myristic Acid-d3) for accurate quantification.[12][14]

-

Add 1.5 ml of isooctane (B107328) and vortex vigorously for 10 minutes to ensure complete extraction.[12]

-

Add 250 µl of dichloromethane (B109758) and 250 µl of water to form a biphasic solution.[12]

-

Centrifuge at 3000 rpm for 3 minutes to separate the phases.[12]

-

Collect the lower organic layer containing the lipids.[12]

-

Repeat the extraction process on the aqueous layer to maximize lipid recovery.[12]

-

Combine the organic extracts and dry them under a stream of argon or nitrogen.[12]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

Protocol using Boron Trifluoride-Methanol (BF3-MeOH):

-

To the dried lipid extract (approximately 20 mg), add 2 ml of 0.5 M NaOH in methanol.[9]

-

Heat the mixture at 100°C for 7 minutes for saponification.[9]

-

After cooling, add 3 ml of 14% BF3-MeOH reagent.[9]

-

Seal the vessel and heat at 100°C for 5 minutes.[9]

-

Cool the sample and add 2 ml of hexane (B92381) and 7 ml of a saturated NaCl solution.[9]

-

Shake the mixture thoroughly. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[9]

Derivatization to Pentafluorobenzyl (PFB) Esters

This method is particularly useful for enhancing sensitivity, especially for trace amounts of fatty acids, using negative chemical ionization (NCI) GC-MS.[12][13]

Protocol for PFB Derivatization:

-

Dry the lipid extract under vacuum.[14]

-

Add 25 µl of a 1:1 mixture of 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724) and 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.[13][14]

-

Dry the sample again under vacuum.[14]

-

Re-dissolve the derivatized sample in an appropriate solvent like iso-octane for GC-MS injection.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters for FAME Analysis:

-

GC System: Agilent 7890A or similar.[11]

-

Column: HP-5MS Ultra Inert capillary column or equivalent.[11]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 5 min.

-

Ramp 1: Increase to 220°C at 2°C/min, hold for 5 min.

-

Ramp 2: Increase to 300°C at 80°C/min, hold for 5 min.[11]

-

-

MS System: Agilent 5957C or similar.[11]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Temperatures: Transfer line at 280°C, source at 230°C, quadrupole at 150°C.[11]

-

Mass Range: m/z 50–350 amu.[11]

-

Identification: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST).[11]

Signaling Pathways and Biological Roles of this compound

This compound is not merely an energy source or a structural component of membranes; it plays a significant role in cellular signaling.[15]

N-Myristoylation

A primary function of myristic acid is its involvement in N-myristoylation, a crucial co- and post-translational protein modification.[1] This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein. This modification is critical for mediating protein-protein interactions and anchoring proteins to cellular membranes, thereby influencing their function and subcellular localization.[7] Key proteins regulated by myristoylation are involved in a variety of signal transduction pathways that govern cell growth, differentiation, and apoptosis.[16]

N-Myristoylation Pathway

Regulation of Sphingolipid Metabolism

Recent studies have shown that myristic acid is a potent regulator of sphingolipid metabolism.[17] It can modulate this pathway through two distinct mechanisms: by being incorporated into the N-acyl chain of ceramides, leading to an enrichment of C14:0-containing sphingolipids, and by stimulating the synthesis of non-canonical d16-sphingolipids.[17] This dual regulatory role highlights the intricate interplay between dietary fatty acids and complex lipid metabolism.[17]

Myristic Acid Regulation of Sphingolipid Metabolism

Influence on Triglyceride Synthesis

Myristic acid can also influence the production of triglycerides.[18] It can activate key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase and fatty acid synthase, leading to increased fatty acid synthesis and subsequent triglyceride formation.[18] Furthermore, myristic acid has been shown to regulate milk fat synthesis through ubiquitination-lysosome and ubiquitination-proteasome pathways in bovine mammary epithelial cells.[18]

Workflow for Fatty Acid Analysis

Conclusion

This compound is a multifaceted saturated fatty acid with significant implications for cellular biology and metabolism. Its variable concentration in natural fats necessitates precise analytical techniques for its quantification. Understanding its role in critical signaling pathways such as N-myristoylation and sphingolipid metabolism opens avenues for further research and potential therapeutic interventions. This guide provides a foundational resource for professionals engaged in the study and application of fatty acids in a scientific and drug development context.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Myristic acid - Wikipedia [en.wikipedia.org]

- 3. MYRISTIC ACID (C14) - Ataman Kimya [atamanchemicals.com]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. Myristic Acid [drugfuture.com]

- 6. Myristic acid Content of Fats and Oils | Whole Food Catalog [wholefoodcatalog.info]

- 7. Showing Compound Tetradecanoic acid (FDB002890) - FooDB [foodb.ca]

- 8. TETRADECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of fatty acids via gas chromatography and mass spectrometry [bio-protocol.org]

- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway | MDPI [mdpi.com]

The Pivotal Role of Myristic Acid in Mammalian Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, plays a critical and multifaceted role in mammalian biology. Beyond its function as a metabolic fuel, its most significant contribution lies in the post-translational modification of proteins, a process known as N-myristoylation. This covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of a wide array of proteins is indispensable for their proper function, localization, and interaction with other cellular components. This in-depth technical guide provides a comprehensive overview of the biological functions of myristic acid in mammals, with a focus on protein myristoylation, its role in signaling pathways, and its implications for drug development.

The Biochemistry of Protein N-Myristoylation

Protein N-myristoylation is a crucial lipid modification that occurs co-translationally on nascent polypeptide chains and, in some cases, post-translationally following proteolytic cleavage.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which transfers myristic acid from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of target proteins.[2] In mammals, two such enzymes, NMT1 and NMT2, have been identified and share approximately 77% peptide sequence identity.[2] While they have overlapping substrate specificities, they are not functionally redundant and exhibit distinct physiological roles.[2]

The recognition sequence for NMTs is generally a consensus motif at the N-terminus of the substrate protein, most commonly Met-Gly-X-X-X-Ser/Thr, where the initiator methionine is cleaved prior to myristoylation.[3] However, variations to this sequence exist, and other factors contribute to substrate recognition.

Quantitative Data on N-Myristoylation

Understanding the kinetics and cellular concentrations of the components involved in N-myristoylation is crucial for appreciating its regulation and impact.

| Parameter | Organism/System | Value | Reference |

| N-Myristoyltransferase 1 (NMT1) Kinetics | |||

| Km for myristoyl-CoA | Murine | 14 ± 2 µM | [4] |

| Km for Lck-FLAG peptide | Murine | 26 ± 5 µM | [4] |

| N-Myristoyltransferase 2 (NMT2) Kinetics | |||

| Km for myristoyl-CoA | Murine | 9 ± 3 µM | [4] |

| Km for Lck-FLAG peptide | Murine | 17 ± 2 µM | [4] |

| Myristoyl-CoA Cellular Concentration | |||

| Estimated Concentration | Animal Cells | ~5 nM | |

| Yeast NMT1 Kinetic Parameters | |||

| Chemical Transformation Rate | S. cerevisiae | 13.8 ± 0.6 s⁻¹ | [1][5] |

| Steady-State Rate | S. cerevisiae | 0.10 ± 0.01 s⁻¹ | [1][5] |

| Myristoyl-CoA Binding (fast phase) | S. cerevisiae | 3.2 x 10⁸ M⁻¹s⁻¹ | [1][5] |

| Myristoyl-CoA Binding (slow phase) | S. cerevisiae | 23 ± 2 s⁻¹ | [1][5] |

| Peptide Substrate Binding | S. cerevisiae | 2.1 ± 0.3 x 10⁶ M⁻¹s⁻¹ | [5] |

| Peptide Substrate Dissociation | S. cerevisiae | 26 ± 15 s⁻¹ | [5] |

Key Biological Functions Modulated by Myristoylation

The attachment of the hydrophobic myristoyl group imparts a crucial ability on proteins to interact with cellular membranes and other proteins, thereby regulating a wide range of biological processes.

Membrane Targeting and Subcellular Localization

Myristoylation serves as a key signal for directing proteins to various cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. The relatively weak hydrophobicity of the myristoyl group often requires a "second signal," such as palmitoylation or a polybasic region, for stable membrane association. This dual-signal mechanism allows for dynamic regulation of protein localization.

Signal Transduction

A vast number of proteins involved in signal transduction cascades are myristoylated. This modification is essential for their recruitment to the membrane, where they can interact with receptors, effectors, and other signaling molecules.

Src, a non-receptor tyrosine kinase, is a prototypical myristoylated protein. Its myristoylation is essential for membrane localization and subsequent activation, which plays a pivotal role in cell proliferation, differentiation, and migration.[6]

The α-subunits of heterotrimeric G proteins are often myristoylated, which facilitates their interaction with G protein-coupled receptors (GPCRs) at the plasma membrane and the subsequent signal transduction cascade upon receptor activation.[7]

References

- 1. Transient-state kinetic analysis of Saccharomyces cerevisiae myristoylCoA:protein N-myristoyltransferase reveals that a step after chemical transformation is rate limiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 7. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetradecanoate: A Technical Guide to a Key Saturated Long-Chain Fatty Acid

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanoate, a 14-carbon saturated long-chain fatty acid commonly known as myristate, plays a crucial role in a multitude of cellular processes far beyond its basic function as an energy source. Its covalent attachment to proteins, a post-translational modification termed N-myristoylation, is a key mechanism for regulating protein localization, stability, and function. This modification is integral to a vast array of signal transduction pathways, making this compound and the enzymes that mediate its attachment attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and signaling roles of this compound, with a focus on protein N-myristoylation. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development in this critical area of cell biology.

Introduction

This compound is a saturated fatty acid with the molecular formula CH3(CH2)12COOH.[1][2] While it is a component of many animal and vegetable fats, its significance in cellular biology is most profoundly realized through its role as a lipid anchor for a diverse range of proteins. The covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) residue of a protein, a process known as N-myristoylation, is a critical modification that influences the subcellular localization and biological activity of the modified protein.[3][4] This irreversible modification facilitates weak protein-protein and protein-lipid interactions, which are essential for the proper functioning of numerous signaling pathways.[3] Understanding the intricacies of this compound metabolism and its role in protein modification is paramount for researchers and professionals involved in drug discovery and development, as dysregulation of these processes is implicated in various diseases, including cancer and infectious diseases.[3][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to appreciating its biological roles. These properties dictate its behavior in aqueous and lipid environments, its incorporation into cellular membranes, and its interaction with enzymes.

| Property | Value | References |

| Molecular Formula | C14H28O2 | [1][6] |

| Molar Mass | 228.37 g/mol | [6][7] |

| Melting Point | 52-54 °C | [8][9] |

| Boiling Point | 250 °C at 100 mmHg | [8][9] |

| Density | 0.862 g/cm³ | [8] |

| Water Solubility | <0.1 g/100 mL at 18 °C | [9] |

| LogP | 6.11 | [6] |

| Appearance | White to yellowish-white solid | [8] |

Metabolic Pathways of this compound

This compound is obtained through the diet or synthesized endogenously. Its metabolic fate is multifaceted, serving as an energy source through β-oxidation or as a substrate for the synthesis of other lipids.[10] A critical metabolic pathway involves its activation to myristoyl-CoA, the donor substrate for N-myristoylation.

Anabolism and Catabolism

In vivo, this compound can be elongated to form longer-chain fatty acids such as palmitate and stearate (B1226849).[11] Conversely, it is a product of the β-oxidation of longer-chain fatty acids. The metabolism of myristate is distinct from other saturated fatty acids, with studies showing it is cleared more rapidly from triglyceride stores.[12]

Myristoyl-CoA Synthesis

The entry point for this compound into its key signaling role is its activation to myristoyl-CoA. This reaction is catalyzed by myristoyl-CoA synthetase.[13] This activated form is then utilized by N-myristoyltransferase (NMT) for protein myristoylation.

The Role of this compound in Protein N-Myristoylation

N-myristoylation is a co-translational or post-translational modification where a myristoyl group is attached to the N-terminal glycine of a target protein.[3][4] This process is catalyzed by N-myristoyltransferase (NMT).[5]

The N-Myristoylation Pathway

The process begins with the synthesis of myristoyl-CoA.[13] NMT then recognizes a specific consensus sequence on the target protein and catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine residue.[13][14] This modification increases the hydrophobicity of the protein, promoting its association with cellular membranes and facilitating protein-protein interactions.[3][15]

Functional Consequences of N-Myristoylation

N-myristoylation plays a pivotal role in:

-

Membrane Targeting: The attached myristoyl group acts as a hydrophobic anchor, directing proteins to cellular membranes such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[15]

-

Signal Transduction: Many key signaling proteins, including G-protein alpha subunits and various kinases, are myristoylated.[3][15] This modification is often essential for their proper localization and function within signaling cascades.

-

Protein-Protein Interactions: The myristoyl group can facilitate interactions with other proteins, contributing to the formation of signaling complexes.[15]

-

Apoptosis: Post-translational myristoylation of certain proteins, like Bid, can occur following caspase cleavage, targeting them to the mitochondria and augmenting pro-apoptotic activity.[4]

This compound in G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a central role in cellular communication.[16][17] The signaling of many GPCRs is dependent on the myristoylation of their associated G-protein alpha subunits.[3] The myristoyl group helps to anchor the Gα subunit to the inner leaflet of the plasma membrane, facilitating its interaction with the GPCR and downstream effectors.[3]

References

- 1. Myristic acid - Wikipedia [en.wikipedia.org]

- 2. Chemical and Physical Properties of Myristic Acid [scienceofcooking.com]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 5. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 6. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Myristate | C14H27O2- | CID 4075158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TETRADECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 9. chembk.com [chembk.com]

- 10. pnas.org [pnas.org]

- 11. Trypanosome metabolism of myristate, the fatty acid required for the variant surface glycoprotein membrane anchor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative lipoprotein metabolism of myristate, palmitate, and stearate in normolipidemic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 14. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Khan Academy [khanacademy.org]

The Pivotal Role of Myristoylation in Protein Function and as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical co- and post-translational modification that governs the localization, function, and stability of a multitude of proteins involved in vital cellular processes. This modification, catalyzed by the enzyme N-myristoyltransferase (NMT), plays a pivotal role in signal transduction, oncogenesis, and the life cycle of infectious agents. Consequently, NMT has emerged as a compelling therapeutic target. This in-depth technical guide delineates the core biochemical principles of myristoylation, its profound impact on protein function, particularly in key signaling pathways, and presents detailed experimental protocols for its investigation. Furthermore, we provide a quantitative overview of NMT kinetics and the efficacy of its inhibitors, highlighting the therapeutic potential of targeting this fundamental biological process.

The Core of N-Myristoylation: A Biochemical Overview

Myristoylation is an irreversible lipid modification where a myristoyl group is attached to the alpha-amino group of an N-terminal glycine residue via an amide bond.[1] This process is catalyzed by N-myristoyltransferase (NMT), an enzyme found in eukaryotes but absent in prokaryotes.[2]

The biochemical reaction proceeds through an ordered Bi-Bi mechanism.[3] First, myristoyl-coenzyme A (myristoyl-CoA) binds to NMT, inducing a conformational change that opens the peptide-binding site.[4] Subsequently, the protein substrate with an accessible N-terminal glycine binds, allowing for the nucleophilic attack of the glycine's amino group on the carbonyl carbon of the myristoyl-CoA. This results in the formation of a stable amide linkage and the release of coenzyme A.[1]

Myristoylation can occur either co-translationally, where the modification is added to the nascent polypeptide chain as it emerges from the ribosome, or post-translationally, often following a proteolytic event that exposes an internal glycine residue.[1][3]

N-Myristoyltransferases (NMTs): The Master Catalysts

In humans, two NMT isozymes, NMT1 and NMT2, have been identified. They share approximately 77% sequence identity but exhibit distinct substrate specificities and play unique roles in cellular processes.[5][6] While both are ubiquitously expressed, NMT1 appears to have a more substantial role in embryonic development and cell proliferation.[6]

Substrate Recognition: The Myristoylation Consensus Sequence

The primary determinant for a protein to be myristoylated is the presence of a specific N-terminal consensus sequence. While an absolute consensus is not required, several key features are recognized by NMTs. The most critical is an N-terminal glycine, which is obligatory for modification.[7] Following the initial methionine, which is cleaved by methionine aminopeptidase, the sequence typically features small, uncharged amino acids at position 5 (often serine) and a lack of acidic residues in the immediate vicinity.[8]

The Functional Impact of Myristoylation on Protein Biology

The addition of the hydrophobic myristoyl moiety has profound consequences for the function and localization of the modified protein.

Membrane Targeting and the "Myristoyl Switch"

Myristoylation significantly increases the hydrophobicity of a protein, facilitating its association with cellular membranes. However, the affinity conferred by a single myristoyl group is often insufficient for stable membrane anchoring.[9] This has led to the concept of the "myristoyl switch," a mechanism whereby the myristoyl group can be either sequestered within a hydrophobic pocket of the protein or exposed to interact with the membrane.[10] This switch can be regulated by a second signal, such as:

-

Electrostatic Interactions: A cluster of basic amino acids near the N-terminus can interact with acidic phospholipids (B1166683) in the membrane, stabilizing the association.[9]

-

Ligand Binding: Conformational changes induced by ligand binding can expose the myristoyl group.[10]

-

Dual Lipid Modification: Subsequent palmitoylation of a nearby cysteine residue can provide a second, more stable membrane anchor.[9]

This dynamic regulation allows for the precise spatial and temporal control of protein localization and activity.

Protein-Protein Interactions and Signal Transduction

Myristoylation can also directly influence protein-protein interactions by creating a hydrophobic interface for binding or by inducing conformational changes that expose binding sites.[11] This is particularly crucial in signal transduction pathways where the assembly of signaling complexes at the membrane is a key event.

Myristoylation in Key Signaling Pathways

Src Family Kinases (SFKs)

c-Src, a proto-oncogenic non-receptor tyrosine kinase, is a classic example of a myristoylated protein. Myristoylation is essential for its localization to the plasma membrane, which is a prerequisite for its role in signaling pathways that regulate cell proliferation, survival, and migration.[9] The inhibition of NMT leads to the production of non-myristoylated Src, which remains cytosolic and inactive.[9]

G Alpha Subunits of Heterotrimeric G Proteins